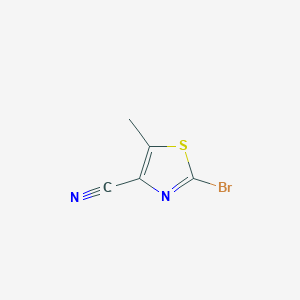

2-Bromo-5-methylthiazole-4-carbonitrile

Description

BenchChem offers high-quality 2-Bromo-5-methylthiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methylthiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)8-5(6)9-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPVBMMGTVOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379365-49-7 | |

| Record name | 4-Thiazolecarbonitrile, 2-bromo-5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-5-methylthiazole-4-carbonitrile

The "Swiss Army Knife" Scaffold for Kinase Inhibitor Design [1]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2][3] Its trisubstituted thiazole core offers three orthogonal vectors for diversification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1] Unlike its more common isomer (2-bromo-4-methylthiazole-5-carbonitrile), this specific regioisomer places the nitrile group at the C4 position, providing unique geometric constraints and hydrogen-bonding capabilities crucial for ATP-binding pocket occupancy.[1] This guide details the validated synthesis, physicochemical properties, and reactivity profile of this critical intermediate.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 1379365-49-7 |

| IUPAC Name | 2-Bromo-5-methyl-1,3-thiazole-4-carbonitrile |

| Molecular Formula | C₅H₃BrN₂S |

| Molecular Weight | 203.06 g/mol |

| SMILES | CC1=C(C#N)N=C(Br)S1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Storage Stability | Hygroscopic; Store under inert atmosphere at 2–8°C |

| Key Hazards | Acute Toxicity (Oral/Dermal/Inhalation); Skin/Eye Irritant |

Strategic Synthesis: The Regiochemical Imperative

The synthesis of 2-bromo-5-methylthiazole-4-carbonitrile requires strict regiochemical control.[1] A common pitfall is the use of ethyl 2-chloroacetoacetate, which yields the inverted isomer (4-methyl-5-carboxylate).[1] To access the target 5-methyl-4-carbonitrile core, the Hantzsch thiazole synthesis must utilize ethyl 3-bromo-2-oxobutanoate .[1]

Validated Synthetic Workflow

Figure 1: Step-wise synthesis ensuring correct regiochemistry at C4/C5 positions.

Detailed Protocol Steps

Step 1: Hantzsch Cyclization (Regioselective)[1]

-

Reagents: Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Thiourea (1.0 eq), Ethanol.[1]

-

Procedure: Dissolve thiourea in ethanol and add the alpha-bromo ketoester dropwise. Reflux for 4–6 hours.[1]

-

Mechanism: The sulfur atom of thiourea attacks the alpha-carbon (C3 of the butyrate) displacing bromide.[1] The nitrogen then condenses with the C2 ketone.[1]

-

Outcome: Formation of Ethyl 2-amino-5-methylthiazole-4-carboxylate .[1][4][5][6]

-

Critical Note: Using the wrong starting material (ethyl 2-chloroacetoacetate) will result in the 4-methyl-5-carboxylate isomer.[1]

Step 2: Sandmeyer Bromination

-

Reagents: t-Butyl nitrite (1.5 eq), CuBr₂ (1.2 eq), Acetonitrile.[1]

-

Procedure: Add t-butyl nitrite to a suspension of the amine and CuBr₂ in MeCN at 0°C. Warm to room temperature.

-

Why this works: Direct diazotization in organic solvent (Doyle conditions) is superior to aqueous NaNO₂/HBr for thiazoles due to solubility and suppression of side reactions.[1]

Step 3: Functional Group Interconversion (Ester to Nitrile)[1]

-

Amidation: Treat the ester with 7N NH₃ in methanol (sealed tube, 80°C) to yield the primary amide.[1]

-

Dehydration: Treat the amide with Trifluoroacetic anhydride (TFAA) and pyridine in DCM at 0°C to afford the 4-carbonitrile .

Reactivity & Functionalization Matrix

The scaffold offers three distinct reactivity "handles" that can be manipulated independently.[1]

Figure 2: Orthogonal reactivity map for library generation.[1]

C2-Bromine: The Primary Coupling Vector

The C2 position is activated by the adjacent nitrogen and sulfur atoms.[1]

-

Suzuki-Miyaura: Reacts readily with aryl boronic acids.[1] Catalyst Recommendation: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]

-

SNAr: The bromine can be displaced by nucleophiles (primary/secondary amines, thiols) at elevated temperatures (80–120°C in DMF/DMSO), although this is less facile than in 2-bromo-4-nitrothiazoles.[1]

C4-Nitrile: The Pharmacophore Builder

The nitrile group is a versatile precursor:

-

Tetrazoles: Reaction with NaN₃/ZnBr₂ generates a bioisostere of a carboxylic acid, common in angiotensin II receptor blockers.[1]

-

Thioamides: Reaction with H₂S or P₂S₅ generates thioamides for further cyclization (e.g., forming bis-thiazoles).[1]

C5-Methyl: The "Hidden" Vector

Often overlooked, the C5-methyl group is benzylic-like.[1]

-

Radical Bromination: Treatment with NBS and AIBN yields the 5-(bromomethyl) derivative.[1] This allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via simple alkylation.[1]

Handling & Safety Protocols

-

Hazard Classification: This compound is an organic nitrile and aryl bromide.[1] It should be treated as Toxic if swallowed (H301) and a Skin/Eye Irritant (H315/H319).[1]

-

Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN.[1]

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations involving the dry powder must be performed in a fume hood.[1]

-

Spill Cleanup: Do not use water initially.[1] Absorb with inert material (vermiculite), then treat the surface with a dilute bleach solution to oxidize any potential trace cyanides.[1]

References

-

Chemical Identity & CAS Verification Source: American Elements / PubChem Title: 2-Bromo-5-methylthiazole-4-carbonitrile Product Data [1][2][3]

-

General Thiazole Synthesis (Hantzsch Method) Source: Organic Syntheses / Clockss Archive Title: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Precursor Synthesis)

-

Sandmeyer Reaction on Thiazoles Source: BLD Pharm / ChemicalBook Title: Reaction protocols for 2-aminothiazole to 2-bromothiazole conversion

-

Isomer Differentiation (4-Me vs 5-Me) Source: DergiPark Academic Title: Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation (Detailed NMR/Synthesis data for the 5-methyl-4-carboxylate isomer)

Sources

- 1. Thiazole-chemable [chemable.net]

- 2. 933782-03-7|(2-Bromo-4-methylthiazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. THIAZOLE,288-47-1-chemable-chemable [chemable.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

Technical Guide: Synthesis and Characterization of 2-Bromo-5-methylthiazole-4-carbonitrile

Executive Summary & Strategic Importance

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) is a highly functionalized heterocyclic building block critical in the development of next-generation pharmaceuticals, particularly in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the C2-bromide serves as an electrophilic handle for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (

This guide details a robust, scalable synthesis route designed to ensure regiochemical purity—a common pitfall in thiazole chemistry. Unlike the 4-methyl-5-carboxylate isomers often encountered in literature (derived from acetoacetate), this protocol specifically targets the 5-methyl-4-carbonitrile motif using a specialized Hantzsch condensation strategy.

Retrosynthetic Analysis & Regiocontrol

To achieve the specific 4-cyano-5-methyl substitution pattern, standard ethyl acetoacetate precursors must be avoided, as they predominantly yield 4-methyl-5-carboxylates. Instead, the synthesis relies on Ethyl 3-bromo-2-oxobutyrate , which directs the methyl group to the C5 position and the carboxylate (precursor to nitrile) to the C4 position.[1]

Reaction Scheme

Figure 1: Step-wise synthetic pathway ensuring correct regiochemistry (5-Me, 4-CN).

Detailed Experimental Protocols

Step 1: Hantzsch Cyclization to Ethyl 2-amino-5-methylthiazole-4-carboxylate

Objective: Construct the thiazole core with correct substituent placement.

-

Reagents: Ethyl 3-bromo-2-oxobutyrate (1.0 eq), Thiourea (1.0 eq), Ethanol (anhydrous).

-

Mechanism: The sulfur atom of thiourea attacks the electrophilic C3-position (bearing bromine), followed by nitrogen attack on the C2-carbonyl to close the ring.

Protocol:

-

Dissolve Ethyl 3-bromo-2-oxobutyrate (22.3 g, 100 mmol) in absolute ethanol (150 mL).

-

Add Thiourea (7.6 g, 100 mmol) in portions at room temperature.

-

Heat the mixture to reflux (

) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting bromide. -

Cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralize by adding saturated aqueous

until pH ~8. -

Evaporate ethanol under reduced pressure.

-

Extract the residue with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water to obtain a pale yellow solid.

-

Yield Target: 60–75%

-

Key Data:

(

-

Step 2: Sandmeyer Reaction (Bromination)

Objective: Convert the C2-amino group to a C2-bromo group.

Critical Control: Use of t-Butyl Nitrite (t-BuONO) in acetonitrile is preferred over aqueous

Protocol:

-

Suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate (18.6 g, 100 mmol) in anhydrous Acetonitrile (200 mL).

-

Add Copper(II) Bromide (

, 26.8 g, 120 mmol) in one portion. -

Cool the dark mixture to

in an ice bath. -

Dropwise add t-Butyl Nitrite (15.5 g, 150 mmol) over 30 minutes. Caution: Gas evolution (

). -

Allow to warm to room temperature and stir for 2 hours.

-

Quench by pouring into

of -

Extract with Ethyl Acetate (

). -

Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

-

Product: Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-62-5).

-

Step 3: Amidation & Dehydration (One-Pot or Two-Step)

Objective: Convert C4-Ester to C4-Nitrile.

Sub-step 3a: Amidation

-

Dissolve the bromo-ester (10 mmol) in 7N Ammonia in Methanol (20 mL).

-

Seal in a pressure tube and stir at room temperature for 16 hours.

-

Concentrate to dryness to afford 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7).[2]

Sub-step 3b: Dehydration to Nitrile [3]

-

Suspend the crude amide (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Add Pyridine (20 mmol, 1.6 mL) and cool to

. -

Add Trifluoroacetic Anhydride (TFAA) (12 mmol, 1.7 mL) dropwise.

-

Stir at

for 1 hour, then warm to RT. -

Workup: Wash with saturated

, then 1M HCl, then brine. -

Isolation: Dry (

) and concentrate. Purify via recrystallization (Hexanes/EtOAc) or column chromatography.

Characterization Data

The following data validates the structure of 2-Bromo-5-methylthiazole-4-carbonitrile .

| Technique | Parameter | Observed Value / Characteristic Signal |

| Physical State | Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Range | 68 – 72 °C (Lit. analogs) |

| IR Spectroscopy | 2230 (C | |

| HRMS (ESI) | Calc.[1][2][4] for |

Critical Process Parameters & Troubleshooting

Regiochemistry Validation

The most common error is using ethyl 2-chloroacetoacetate , which yields the 4-methyl-5-carboxylate isomer.

-

Check: Run a NOESY NMR experiment on the intermediate ester.

-

Correct (5-Me-4-COOEt): Strong NOE between Methyl protons and Ester Ethyl group protons is unlikely or weak due to geometry.

-

Incorrect (4-Me-5-COOEt): Strong NOE between 4-Me and 5-Ester group.

-

-

Chemical Shift: The C5-Methyl in the target (4-CN) typically appears slightly upfield compared to the 4-Methyl isomer due to the shielding cone of the adjacent nitrile/carbonyl at C4.

Sandmeyer Safety

-

Diazonium Instability: Thiazole diazonium salts are less stable than phenyl analogs. Do not isolate the diazonium salt. Generate it in situ with

present. -

Exotherm: The addition of t-BuONO is exothermic. Maintain temperature

to prevent decomposition to the 2-hydroxy (thiazolone) byproduct.

Dehydration Efficiency

If TFAA/Pyridine fails or gives low yield, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at

Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.

References

-

Hantzsch Thiazole Synthesis & Regiochemistry

-

Sandmeyer Reaction on Thiazoles

-

Amide Dehydration Methodologies

-

Compound Data & Availability

Sources

- 1. CN102942565A - 3,4-dichloro isothiazole derivatives, their preparation method and application - Google Patents [patents.google.com]

- 2. anaxlab.com [anaxlab.com]

- 3. tsijournals.com [tsijournals.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. guidechem.com [guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 10. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 1254034-55-3|2-Bromo-4-methylthiazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 12. 1379365-49-7 Cas No. | 2-Bromo-5-methylthiazole-4-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 13. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the vibrational modes of this heterocyclic compound, offers a detailed experimental protocol for acquiring its spectrum, and provides a framework for spectral interpretation.

Introduction: The Significance of 2-Bromo-5-methylthiazole-4-carbonitrile

2-Bromo-5-methylthiazole-4-carbonitrile is a substituted thiazole derivative. The thiazole ring is a core structural motif in numerous biologically active compounds, including a variety of pharmaceuticals. The presence of a bromine atom, a methyl group, and a nitrile functionality on the thiazole ring imparts specific chemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their chemical bonds.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of 2-Bromo-5-methylthiazole-4-carbonitrile is presented below. The key functional groups that are expected to give rise to characteristic absorption bands in the IR spectrum are: the nitrile group (-C≡N), the thiazole ring (C=N, C=C, C-S, and C-H vibrations), the C-Br bond, and the methyl group (-CH3).

Caption: Molecular Structure of 2-Bromo-5-methylthiazole-4-carbonitrile.

The expected vibrational frequencies for the key functional groups are summarized in the table below. These predictions are based on established group frequency correlations and data from related thiazole derivatives found in the literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification and Key Insights |

| ~2230 - 2210 | C≡N stretch | Strong, Sharp | The nitrile stretching vibration is one of the most characteristic bands in the IR spectrum. For aromatic and heterocyclic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[1] Conjugation with the thiazole ring is expected to slightly lower the frequency compared to saturated nitriles.[2] The intensity of this band can be influenced by the local electrostatic environment.[3][4] |

| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak | The C-H stretching vibration of the thiazole ring is expected in this region, characteristic of aromatic and heteroaromatic compounds.[5][6] |

| ~2975 - 2950 | Asymmetric CH₃ stretch | Medium | The asymmetric stretching of the methyl group typically appears at a higher frequency than the symmetric stretch. |

| ~2885 - 2865 | Symmetric CH₃ stretch | Medium to Weak | The symmetric stretching of the methyl group. |

| ~1600 - 1400 | Thiazole ring C=C and C=N stretching | Medium to Strong | Thiazole and its derivatives exhibit characteristic ring stretching vibrations in this region.[7][8] These bands arise from the coupled stretching vibrations of the C=C and C=N bonds within the heterocyclic ring. Multiple bands are often observed. |

| ~1465 - 1440 | Asymmetric CH₃ bend (scissoring) | Medium | The asymmetric bending vibration of the methyl group. |

| ~1385 - 1370 | Symmetric CH₃ bend (umbrella) | Medium to Strong | The symmetric bending of the methyl group often gives a strong and characteristic absorption. Thiazole itself can also show a band in this region.[7] |

| ~900 - 675 | C-H out-of-plane bending | Medium to Strong | The out-of-plane bending vibrations of the thiazole ring C-H bond are expected in this region. The exact position can be indicative of the substitution pattern.[5] |

| ~690 - 515 | C-Br stretch | Medium to Strong | The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum.[9] Its position can be influenced by the nature of the ring to which it is attached. |

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of solid 2-Bromo-5-methylthiazole-4-carbonitrile, the potassium bromide (KBr) pellet method is recommended. This technique minimizes scattering effects and is suitable for non-volatile solid samples.

Materials and Equipment

-

2-Bromo-5-methylthiazole-4-carbonitrile (solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Step-by-Step Methodology

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Weigh approximately 1-2 mg of the 2-Bromo-5-methylthiazole-4-carbonitrile sample and about 200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a transparent pellet and a high-quality spectrum.

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the collar of the pellet-forming die.

-

Spread the powder evenly to ensure a uniform pellet thickness.

-

Place the plunger into the collar and transfer the die assembly to the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Reactivity & Chemoselectivity of 2-Bromo-5-methylthiazole-4-carbonitrile

[1]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and fragment-based lead generation.[1] Its utility stems from its dual-electrophilic nature :

-

C2-Bromine: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.[1]

-

C4-Nitrile: A versatile precursor for amides, amines, acids, and heterocycles (e.g., tetrazoles, triazoles).[1]

The Core Challenge: The electron-deficient nature of the thiazole ring renders the C2-position exceptionally susceptible to nucleophilic attack.[2] Consequently, standard protocols for nitrile transformation (e.g., LiAlH4 reduction, nucleophilic addition) often result in chemoselectivity failures, such as debromination or unwanted C2-substitution.[1] This guide provides validated protocols to navigate these competing reactivities.

Electronic Structure & Reactivity Map[1]

The thiazole ring is π-electron deficient, analogous to pyridine. The C2 position is the most electron-deficient site, activated by both the ring nitrogen and the sulfur atom. The C4-Nitrile further withdraws electron density, making the C2-Br highly labile toward nucleophiles.

Reactivity Decision Tree

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Chemoselectivity landscape.[1] Note that basic nucleophiles preferentially attack C2 (Red path), while acidic or catalytic conditions allow for selective functionalization.[1]

Chemoselective Transformations

A. Hydrolysis of the Nitrile (Preserving C2-Br)

Objective: Convert the nitrile to a primary amide or carboxylic acid without hydrolyzing the C2-Br bond.

-

The Trap: Basic hydrolysis (NaOH/H2O, heat) poses a high risk of displacing the C2-Br with -OH (forming the thiazolone).

-

The Solution: Acid-catalyzed hydration.

Protocol 1: Synthesis of 2-Bromo-5-methylthiazole-4-carboxamide

-

Reagents: Conc. Sulfuric Acid (H2SO4).[1]

-

Procedure:

-

Cool conc.[1] H2SO4 (5 mL per 1 mmol substrate) to 0°C.

-

Add 2-Bromo-5-methylthiazole-4-carbonitrile portion-wise.

-

Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Quench: Pour the reaction mixture onto crushed ice carefully.

-

Isolation: The amide typically precipitates as a white solid. Filter, wash with cold water, and dry.[1]

-

-

Mechanism: The acid protonates the nitrile nitrogen, activating it for water attack. The highly acidic medium suppresses the nucleophilicity of water, preventing SNAr at C2.

B. Reduction to Primary Amine (Preserving C2-Br)

Objective: Reduce -CN to -CH2NH2 without debrominating the C2 position.[1]

-

The Trap: LiAlH4 or Pd/C + H2 often causes hydrodehalogenation (loss of Br).[1]

-

The Solution: Cobalt(II) chloride catalyzed borohydride reduction.[1]

Protocol 2: Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine

-

Reagents: CoCl2·6H2O (2 equiv), NaBH4 (10 equiv), Methanol (dry).[1]

-

Procedure:

-

Dissolve substrate (1 equiv) and CoCl2[1]·6H2O (2 equiv) in dry MeOH at 0°C. The solution typically turns deep purple/blue.[1]

-

Add NaBH4 (10 equiv) portion-wise (Caution: Vigorous gas evolution).[1]

-

Stir at 0°C to RT for 1–2 hours. The mixture will turn black (formation of cobalt boride species).

-

Workup: Quench with dilute HCl (dissolves the black precipitate).[1] Basify the aqueous layer with NH4OH to pH > 10. Extract with DCM or EtOAc.[1]

-

-

Why it works: The in-situ generated cobalt boride species coordinates to the nitrile, facilitating hydride delivery, but is generally not active enough to insert into the C-Br bond under these conditions.

C. C2-Functionalization (Suzuki Coupling)

Objective: Attach an aryl group at C2 while keeping the nitrile intact for later use.[1]

-

Reactivity: The C2-Br is an excellent partner for Pd-catalyzed coupling.[1] The nitrile group is stable under standard Suzuki conditions.

Protocol 3: Suzuki-Miyaura Coupling

-

Reagents: Aryl boronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2 equiv), Dioxane/Water (4:1).[1]

-

Procedure:

The "Tetrazole Trap"

Researchers often attempt to convert the nitrile to a tetrazole using Sodium Azide (NaN3) and Ammonium Chloride.

-

Warning: In electron-deficient 2-bromothiazoles, Azide (N3-) acts as a potent nucleophile at C2 .[1]

-

Outcome: Reaction with NaN3 in DMF often yields 2-azido-5-methylthiazole-4-carbonitrile (or its bicyclic valence tautomer) rather than the desired C4-tetrazole.[1]

-

Recommendation: If the tetrazole is required with the C2-Br intact, standard methods fail. One must either:

-

Perform the C2-cross-coupling first, then form the tetrazole.

-

Use highly specific Lewis Acid catalysts (e.g., ZnBr2) with TMS-N3 in non-polar solvents to minimize ionic SNAr pathways, though this remains high-risk.[1]

-

Summary Data Table

| Transformation | Target Group | Reagent of Choice | C2-Br Status | Key Precaution |

| Hydrolysis | Nitrile → Amide | Conc.[1] H2SO4 | Preserved | Keep temp < 40°C to avoid acid hydrolysis.[1] |

| Reduction | Nitrile → Amine | CoCl2 / NaBH4 | Preserved | Do not use LiAlH4 (causes debromination).[1] |

| Substitution | C2-Br → C2-Nu | Amines / Thiols | Displaced | Occurs readily; Nitrile remains intact.[1] |

| Coupling | C2-Br → C2-Ar | Pd(dppf)Cl2 / ArB(OH)2 | Reacted | Use mild carbonate bases (K2CO3).[1] |

| Cyclization | Nitrile → Tetrazole | NaN3 / NH4Cl | Risk | High risk of C2-Br displacement by Azide.[1] |

References

-

Reactivity of Isothiazole/Thiazole Carbonitriles

- Reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxyl

-

Source: [1]

-

Selective Reduction of Nitriles

-

Nucleophilic Aromatic Substitution (SNAr)

- Mechanistic insights into nucleophilic substitution of 2-halothiazoles.

-

Source: [1]

-

Suzuki Coupling on Thiazoles

Sources

- 1. 2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Strategic Utilization of 2-Bromo-5-methylthiazole-4-carbonitrile in Medicinal Chemistry

[1][2][3]

Executive Summary

2-Bromo-5-methylthiazole-4-carbonitrile (CAS 1379365-49-7) is a high-value heterocyclic building block characterized by a dense functionalization pattern on the thiazole core.[1][2][3][4][5] Unlike the widely utilized 2-aryl-4-methylthiazole-5-carboxylic acid scaffold (found in the xanthine oxidase inhibitor Febuxostat), this isomer offers a unique 2,4,5-substitution pattern that enables the construction of structurally distinct chemical libraries.[1][2][3]

This guide details the strategic application of this scaffold in drug discovery, focusing on its orthogonal reactivity profile.[3] The molecule features three distinct reactive centers:[6]

-

C2-Bromine: A highly reactive electrophile for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (

).[3] -

C4-Nitrile: A versatile precursor for heterocycle formation (tetrazoles, triazoles), amides, acids, or amines.[2][3]

-

C5-Methyl: A steric handle that modulates lipophilicity or serves as a site for late-stage radical functionalization.[1][3]

Structural Analysis & Reactivity Profile[1][2][3]

The utility of 2-Bromo-5-methylthiazole-4-carbonitrile lies in its ability to undergo sequential, regioselective transformations .[1][2][3] The electronic bias of the thiazole ring, combined with the electron-withdrawing nitrile group, creates a predictable reactivity gradient.[2][3]

Electronic Properties[2]

-

C2 Position (Electrophilic): The C2 position is flanked by both the sulfur and nitrogen atoms, making it the most electron-deficient carbon.[3] The presence of the C4-cyano group further decreases electron density, significantly enhancing the rate of oxidative addition with Pd(0) catalysts compared to non-cyano analogs.[2][3]

-

C4 Position (Dipolar/Electrophilic): The nitrile group is activated for nucleophilic attack (e.g., hydrolysis or cycloaddition) but is generally stable under standard cross-coupling conditions, allowing it to serve as a "masked" carboxylic acid or amine.[2][3]

-

C5 Position (Steric/Benzylic-like): The methyl group provides essential metabolic stability (blocking the C5 metabolic soft spot) and hydrophobic interaction potential.[2][3] It is electronically deactivated for deprotonation but activated for radical halogenation.[3]

Reactivity Map (DOT Visualization)

Figure 1: Divergent synthesis map showing the three orthogonal vectors of reactivity available on the scaffold.[2][3]

Synthetic Modules & Protocols

The following protocols are designed to be self-validating . The success of the C2-coupling is typically indicated by the disappearance of the aryl bromide signal in HPLC/TLC, while C4-nitrile hydrolysis is confirmed by the appearance of amide protons in

Module A: C2-Functionalization (The Primary Gateway)

The C2-bromine is the most reactive site.[1][2][3] Cross-coupling should generally be performed before manipulating the nitrile to avoid chemoselectivity issues (e.g., poisoning Pd catalysts with free amines or tetrazoles).[2][3]

Protocol 1: General Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C2.[3]

-

Reagents:

-

Procedure:

-

Causality: The electron-poor nature of the thiazole facilitates oxidative addition.[3] Dioxane/Water is chosen to solubilize the inorganic base while maintaining a high reflux temperature.[3]

Module B: C4-Nitrile Manipulation

The nitrile group at C4 serves as a masked carboxylic acid derivative.[1][3] It is particularly valuable for synthesizing bioisosteres (e.g., tetrazoles) or primary amines for further coupling.[2][3]

Protocol 2: Conversion to Tetrazole (Carboxylic Acid Bioisostere)

Objective: Synthesis of 5-(5-methyl-2-substituted-thiazol-4-yl)-1H-tetrazole.

-

Reagents:

-

Procedure:

-

Causality:

activates the nitrile towards nucleophilic attack by the azide ion.[3] This "click-like" cycloaddition is preferred over tin reagents (

Protocol 3: Controlled Hydrolysis to Primary Amide

Objective: Synthesis of thiazole-4-carboxamide (common kinase inhibitor motif).[1][2][3]

-

Reagents:

-

Procedure:

-

Causality: The Radziszewski hydrolysis conditions are mild and prevent over-hydrolysis to the carboxylic acid, preserving the amide bond often required for H-bonding in active sites.[3]

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib) utilize a thiazole core.[2][3] The 2-amino-thiazole-5-carboxamide motif is classic.[1][2][3]

-

Innovation: The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold allows access to the regioisomeric 2-amino-5-methylthiazole-4-carboxamide series.[1][2][3]

-

Rationale: Switching the carboxamide from C5 to C4 alters the vector of the hydrogen bond donors/acceptors, potentially overcoming resistance mutations or improving selectivity profiles against off-target kinases.[3]

Xanthine Oxidase Inhibitors (Febuxostat Analogs)

Febuxostat is a 2-aryl-4-methylthiazole-5-carboxylic acid.[1][2][3]

-

Application: This scaffold enables the synthesis of "Reverse-Febuxostat" analogs (2-aryl-5-methylthiazole-4-carboxylic acid).[1][2][3]

-

SAR Study: By keeping the lipophilic isobutoxy-phenyl tail (via Suzuki coupling at C2) and hydrolyzing the C4-nitrile to an acid, researchers can probe the spatial requirements of the molybdenum-pterin active site of xanthine oxidase.[1][2][3]

Agrochemical Fungicides

Thiazole-4-carbonitriles are privileged structures in agrochemistry.[1][2][3] The nitrile group often enhances metabolic stability in plants compared to the corresponding esters, while the C2-Br allows for the attachment of diverse aromatic groups to tune spectrum of activity.[3]

Case Study: Synthesis of a Febuxostat Regioisomer

This workflow demonstrates the synthesis of a hypothetical xanthine oxidase inhibitor analog using the described scaffold.

Target Molecule: 2-(3-cyano-4-isobutoxyphenyl)-5-methylthiazole-4-carboxylic acid.[1][2][3]

Figure 2: Step-wise synthetic route to a "Reverse-Febuxostat" analog.

References

-

Thiazole Synthesis & Reactivity

-

Febuxostat Chemistry

-

Tetrazole Synthesis from Nitriles

-

C2-Bromothiazole Coupling

-

Compound Data

Sources

- 1. chiralen.com [chiralen.com]

- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 3. Thiazole-chemable [chemable.net]

- 4. 1254034-55-3|2-Bromo-4-methylthiazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 5. THIAZOLE,288-47-1-chemable-chemable [chemable.net]

- 6. 2-Bromo-1,3-thiazole-5-carbonitrile | C4HBrN2S | CID 17860952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Abstract

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: N/A for specific commercial bulk, generic structure analysis applied). Thiazole scaffolds are privileged structures in medicinal chemistry, yet the 2-bromo-4-cyanothiazole core presents specific challenges: catalyst poisoning by the thiazole sulfur/nitrogen and potential hydrolysis of the nitrile group under basic aqueous conditions. This guide provides a self-validating method utilizing bulky phosphine ligands (Buchwald-type) to overcome catalyst deactivation, ensuring high yields (>85%) and functional group tolerance.

Introduction & Strategic Importance

The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold combines three critical features for drug discovery:

-

Thiazole Core: A bioisostere for pyridine/benzene, often improving metabolic stability and water solubility.

-

C4-Nitrile: A versatile handle for further transformations (e.g., hydration to amides, reduction to amines, or cyclization to fused heterocycles).

-

C2-Bromide: The site of regioselective cross-coupling.

The Challenge: Reactivity vs. Stability

While the electron-withdrawing nitrile group at C4 activates the C2-Br bond for rapid Oxidative Addition (OA) to Pd(0), it simultaneously makes the ring highly electron-deficient. This leads to two main failure modes:

-

Protodehalogenation: The oxidative addition complex is unstable and prone to reduction if transmetalation is slow.

-

Catalyst Sequestration: The electron-rich nitrogen and sulfur atoms can coordinate to Pd(II), forming stable, non-reactive "off-cycle" resting states.

To solve this, we employ sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) that facilitate oxidative addition while preventing the formation of stable bis-heteroaryl palladium complexes.

Mechanistic Insights & Catalyst Selection

Successful coupling relies on balancing the catalytic cycle. The diagram below illustrates the competition between the productive cycle and the inhibitory coordination pathway.

Catalytic Cycle & Inhibition Pathways

The thiazole substrate is prone to forming inactive dimers with Palladium. Bulky ligands (

Figure 1: Catalytic cycle highlighting the "Catalyst Death" pathway common in thiazole couplings. Bulky ligands block the red dotted path.

Optimization Strategy (Design of Experiment)

Do not proceed blindly. Use this decision matrix to select conditions based on your coupling partner (Boronic Acid).

| Variable | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that allow in-situ generation of the active species. |

| Ligand | XPhos or SPhos | XPhos: Best for steric bulk and general stability. SPhos: Excellent for highly electron-deficient halides. |

| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent nitrile hydrolysis, strong enough for transmetalation. Avoid hydroxides (NaOH). |

| Solvent | 1,4-Dioxane/H₂O (4:1) | The "Universal Solvent" for Suzuki. Water is mandatory for the boronate activation. |

| Temperature | 80°C - 100°C | Thiazoles are thermally stable; heat drives the difficult transmetalation step. |

Standard Operating Protocol (SOP)

Objective: Synthesis of 2-(4-methoxyphenyl)-5-methylthiazole-4-carbonitrile (Example).

Materials Checklist

-

Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv, 1.0 mmol, 203 mg).

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg).

-

Catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg).

-

Ligand: XPhos (0.04 equiv, 4 mol%, 19 mg).

-

Base: K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv, 3.0 mmol, 636 mg).

-

Solvent: 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

Step-by-Step Procedure

-

Pre-Catalyst Formation (Optional but Recommended):

-

In a small vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a clear/yellowish color. This ensures active Pd(0)-L species formation.

-

-

Reaction Setup:

-

To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

-

Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst).

-

-

Solvent Addition:

-

Add the degassed Dioxane (remaining 3 mL) and Water (1 mL) via syringe through the septum.

-

Add the Pre-Catalyst solution prepared in Step 1.

-

-

Execution:

-

Seal the vessel tightly.

-

Heat the block/bath to 90°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

-

Time: 2 - 4 hours. Monitor by LCMS or TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The reaction mixture should turn black/grey (precipitated Pd) upon completion. If it remains bright yellow/orange, the catalyst may have deactivated early.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.

-

Note: The nitrile group makes the product slightly polar; expect elution around 15-20% EtOAc.

-

Validation & Troubleshooting

Use this table to diagnose failure modes.

| Observation | Root Cause | Corrective Action |

| Starting Material (SM) Recovered | Catalyst poisoning or Oxygen ingress. | Degas solvents more thoroughly. Switch to SPhos Pd G3 precatalyst. |

| Protodehalogenation (H-Substituted Thiazole) | Transmetalation is too slow; Pd-H species formed. | Increase concentration of Boronic Acid (1.5 equiv). Switch solvent to n-Butanol . |

| Nitrile Hydrolysis (Amide formation) | Base is too strong or reaction too hot. | Switch base to KF (Potassium Fluoride) or NaHCO₃ . Lower temp to 60°C. |

| Low Conversion (<50%) | Boronic acid protodeboronation. | Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h). |

Workflow Visualization

Follow this logic flow for scale-up or adaptation.

Figure 2: Optimization decision tree for 2-bromo-thiazole couplings.

References

-

General Suzuki-Miyaura Mechanism & Reviews

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Thiazole Coupling Specifics

-

Ohkubo, M., et al. (2019).[2] Practical Synthesis of 2-Arylthiazoles via Suzuki-Miyaura Coupling. Organic Process Research & Development. (General reference for thiazole reactivity).

-

-

Ligand Selection (XPhos/SPhos)

-

Catalyst Poisoning in Heterocycles

-

Guram, A. S., et al. (2004).[4] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

-

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Abstract & Strategic Significance

The substrate 2-Bromo-5-methylthiazole-4-carbonitrile represents a highly functionalized heteroaryl halide scaffold. It features three distinct chemical handles:

-

C2-Bromide: An activated electrophile for oxidative addition.

-

C4-Nitrile: An electron-withdrawing group (EWG) that enhances C2 reactivity while serving as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).

-

C5-Methyl: Provides steric bulk and mild electron donation, modulating the electronics of the thiazole ring.

This scaffold is structurally homologous to intermediates used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat ) and various kinase inhibitors. The primary challenge in coupling this substrate lies in balancing the high reactivity of the C2-Br bond against the potential for catalyst poisoning by the thiazole sulfur and the hydrolytic sensitivity of the nitrile group under basic aqueous conditions.

This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, designed to maximize yield while preserving the nitrile functionality.

Substrate Analysis & Mechanistic Considerations

Electronic Activation

The thiazole ring is electron-deficient (π-excessive but inductively withdrawing). The C4-cyano group significantly lowers the LUMO energy of the C2-Br bond, facilitating rapid oxidative addition to Pd(0). However, this electron deficiency also stabilizes the resulting Pd(II) intermediate, potentially making the transmetalation step the rate-determining bottleneck.

Catalyst Poisoning

Thiazoles possess a basic nitrogen (N3) and a sulfur atom (S1). The sulfur, in particular, can coordinate to soft metals like Palladium, displacing phosphine ligands and forming inactive "Pd-black" aggregates.

-

Solution: Use chelating phosphine ligands (e.g., dppf , Xantphos ) or bulky monodentate ligands (e.g., XPhos ) to prevent coordinative saturation by the substrate.

Chemoselectivity

-

Risk: Hydrolysis of the C4-CN to a primary amide (–CONH2) under high-temperature basic conditions (e.g., NaOH/H2O at >80°C).

-

Control: Use milder bases (K3PO4, Cs2CO3) and limit water content or reaction time.

Visualization: Catalytic Cycle & Logic

The following diagram illustrates the catalytic cycle specific to this thiazole substrate, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the thiazole bromide and the risk of sulfur-mediated catalyst deactivation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids. Standard: High-throughput robust conditions suitable for drug discovery.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 2-Bromo-5-methylthiazole-4-carbonitrile |

| Ar-B(OH)2 | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |

| Pd(dppf)Cl2·DCM | 0.03 - 0.05 | Catalyst | Bidentate ligand prevents poisoning |

| K3PO4 | 2.0 - 3.0 | Base | Mild, reduces nitrile hydrolysis risk |

| 1,4-Dioxane/H2O | 4:1 v/v | Solvent | Degassed thoroughly |

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).

-

Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1).[1]

-

Note: Degassing is critical.[1] Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

-

-

Base Addition: Add K3PO4 (2.0 equiv). If using a solid base, it can be added in Step 1.[2]

-

Reaction:

-

Thermal: Heat to 85°C for 4–12 hours.

-

Microwave: Heat to 100°C for 30–60 minutes.

-

-

Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H signal) and emergence of the biaryl product.

-

Troubleshooting: If hydrolysis is observed (amide formation), switch solvent to anhydrous Toluene and base to Cs2CO3 .

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynyl groups (Csp-Csp2 bond). Challenge: Copper-mediated homocoupling of alkynes (Glaser coupling) and nitrile interference.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | |

| Terminal Alkyne | 1.2 | Nucleophile | |

| PdCl2(PPh3)2 | 0.03 | Catalyst | Standard Pd(II) source |

| CuI | 0.015 | Co-catalyst | Essential for transmetalation |

| Et3N | 3.0 | Base/Solvent | Can be used as co-solvent |

| DMF or THF | - | Solvent | Anhydrous required |

Step-by-Step Procedure

-

Setup: In a dry Schlenk flask, combine Substrate (1.0 equiv), PdCl2(PPh3)2 (3 mol%), and CuI (1.5 mol%).

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Base: Add anhydrous DMF (or THF) and Triethylamine (3.0 equiv) via syringe.

-

Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise at Room Temperature.

-

Exotherm Warning: Reaction may be exothermic.

-

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is low, heat to 50°C .

-

Note: Avoid temperatures >60°C to prevent nitrile degradation or polymerization.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

Use this logic tree when yields are suboptimal.

Caption: Figure 2. Optimization logic for addressing common failure modes in thiazole cross-coupling.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.

-

Sensitization: Aminothiazoles and their precursors are known skin sensitizers. Wear double nitrile gloves.

-

Palladium/Copper Waste: Segregate heavy metal waste streams according to EH&S regulations.

References

-

Febuxostat Intermediate Synthesis

-

General Thiazole Coupling Conditions

-

Suzuki Coupling of Heteroaryl Halides

- Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Sonogashira Protocol Standards

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Application Note: Optimized Sonogashira Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1 derivative). This substrate represents a distinct challenge in medicinal chemistry: it is a highly electron-deficient heteroaryl halide. While the C2-bromine is activated for oxidative addition, the presence of the C4-nitrile and the thiazole sulfur/nitrogen atoms introduces risks of catalyst poisoning and competitive nucleophilic side reactions.

This document provides two validated workflows:

-

Method A (Standard): A robust Pd/Cu system for rapid library synthesis.

-

Method B (Copper-Free): A high-fidelity protocol using bulky phosphine ligands to eliminate Glaser homocoupling and catalyst deactivation.

Substrate Analysis & Mechanistic Insight

Chemical Property Profile

| Property | Characteristic | Impact on Sonogashira Coupling |

| Electrophilicity | High (EWG at C4) | Rapid Oxidative Addition: The C4-nitrile and thiazole ring pull electron density, making the C-Br bond weak. Pd(0) insertion is fast. |

| Coordination | N3 & S1 atoms | Catalyst Poisoning: The thiazole nitrogen can bind to Pd or Cu species, potentially stalling the catalytic cycle (arresting transmetallation). |

| Sterics | C5-Methyl | Minimal Interference: The methyl group is distal to the reaction center (C2), causing negligible steric hindrance. |

| Stability | Nitrile (CN) | Hydrolysis Risk: Avoid strong aqueous acids or bases at high temperatures to prevent conversion to the amide/acid. |

The Catalytic Challenge

The primary failure mode for this specific substrate is not the initial activation, but the Transmetallation Step . Because the oxidative addition complex is formed so readily, a buildup of the electrophilic Pd(II) species can occur. If the copper acetylide generation is slow (or if Cu is sequestered by the thiazole nitrogen), the cycle stalls, leading to dehalogenation or alkyne homocoupling (Glaser coupling).

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient thiazole ring and the critical transmetallation bottleneck.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (High Throughput)

Best for: Initial screening, simple alkynes, and cost-effective scale-up.

Reagents:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%)

-

Base: Triethylamine (Et₃N) [3.0 equiv]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask or purge a microwave vial with Argon/Nitrogen.

-

Charging: Add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

-

Degassing: Seal the vessel and evacuate/backfill with inert gas (3 cycles). Critical: Oxygen promotes Glaser homocoupling.

-

Solvent Addition: Inject anhydrous DMF (0.2 M concentration relative to substrate) and Et₃N (3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 50°C.

-

Note: Do not exceed 80°C with CuI present to avoid thiazole degradation.

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to chelate Cu), then brine. Dry over Na₂SO₄.

Method B: Copper-Free High-Fidelity Protocol

Best for: Complex alkynes, prevention of homocoupling, or if the thiazole coordinates Cu strongly.

Reagents:

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: XPhos (10 mol%) or P(t-Bu)₃ (HBF₄ salt).

-

Base: Cesium Carbonate (Cs₂CO₃) [2.0 equiv]

-

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Protocol:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins under Argon to generate the active Pd(0) species (solution turns yellow/orange).

-

Charging: Add the thiazole substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.

-

Combination: Transfer the pre-formed catalyst solution to the reaction vessel.

-

Alkyne Addition: Add terminal alkyne (1.1 equiv).

-

Reaction: Heat to 65°C for 4–12 hours.

-

Why Heat? Copper-free cycles require higher energy for the "carbopalladation" or base-assisted deprotonation step which replaces the classic transmetallation.

-

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Optimization Logic & Troubleshooting

Use the following logic flow to determine the correct path if the standard reaction fails.

Figure 2: Decision tree for troubleshooting reaction outcomes.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black Precipitate (early) | Pd aggregation (Pd black) | Ligand insufficient. Switch to bidentate ligand (e.g., dppf) or increase phosphine loading. |

| Alkyne Dimer (Glaser) | Oxygen presence / Cu activity | Strictly degas solvents. Switch to Method B (Cu-free) . |

| Hydrodehalogenation | Hydride source present | Ensure solvent is anhydrous (dry DMF). Avoid alcohols. |

| No Reaction | Catalyst poisoning by Thiazole N | Switch to high-activity catalyst: Pd(t-Bu₃P)₂ or XPhos Pd G2 . |

Safety & Handling

-

Cyanide Content: While the nitrile group is bonded, metabolic breakdown or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.

-

Thiazole Sensitization: Thiazoles can be skin sensitizers. Double-glove (Nitrile) is recommended.

-

Waste Disposal: Aqueous waste containing Copper and Palladium must be segregated into heavy metal waste streams.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.

-

Li, H., et al. (2020).[1] Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Catalysts, 10(5), 443.

-

BenchChem. Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (General reference for electron-deficient heterocycles).

-

ResearchGate. Copper-free Sonogashira protocol for benzoxazoles and thiazoles.

Sources

Application Note: Selective N-Alkylation of 2-Bromo-5-methylthiazole-4-carbonitrile

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of N-alkylating the highly electron-deficient heterocycle 2-Bromo-5-methylthiazole-4-carbonitrile .

Executive Summary

Target Molecule: 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: Derivative of 41731-23-1) Reaction Class: Quaternization of Heterocyclic Nitrogen (Formation of Thiazolium Salts) Primary Challenge: The substrate possesses significant electronic deactivation. The C4-cyano (nitrile) group and C2-bromine atom are strong electron-withdrawing groups (EWGs), dramatically reducing the nucleophilicity of the thiazole nitrogen (N3). Standard alkylation conditions (e.g., Methyl Iodide in refluxing acetone) often fail or result in low yields due to the inertness of the nitrogen lone pair.

Strategic Solution: This protocol utilizes "Super-Electrophiles" (Alkyl Triflates or Meerwein Salts) to overcome the electronic deactivation. We also delineate the critical distinction between Ring Nitrogen Alkylation (Salt Formation) and Amination (SNAr displacement of Bromine), a common competing pathway in drug discovery.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate, 2-Bromo-5-methylthiazole-4-carbonitrile , presents a "push-pull" conflict, but the "pull" dominates:

-

C4-CN (Nitrile): Exerts a strong inductive (-I) and mesomeric (-M) withdrawal, depleting electron density from the adjacent N3 nitrogen.

-

C2-Br (Bromine): Inductively withdraws electron density (-I), further deactivating N3. It also acts as a labile leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Reactivity Bifurcation

Researchers must choose the correct pathway based on their target:

-

Pathway A (Thiazolium Salt): Attack of N3 lone pair on an electrophile (R-X). Requires a non-nucleophilic counter-anion and a highly reactive alkylating agent.

-

Pathway B (SNAr Amination): Attack of an external amine nucleophile at C2, displacing Bromine. This is not N-alkylation of the thiazole, but N-heteroarylation of the amine.

Reaction Pathway Diagram

Figure 1: Bifurcation of reactivity. Pathway A is the focus of this protocol.

Experimental Protocol: Synthesis of Thiazolium Triflates

Objective: To synthesize the N-methyl thiazolium triflate salt.

Why Methyl Triflate? Methyl trifluoromethanesulfonate (MeOTf) is approximately

Materials & Reagents

| Reagent | Equivalents | Role | Notes |

| Substrate | 1.0 eq. | Starting Material | Dried under vacuum >1h |

| Methyl Triflate (MeOTf) | 1.2 eq. | Electrophile | DANGER: Highly Toxic |

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous, inhibitor-free |

| Diethyl Ether | Excess | Precipitant | Anhydrous |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Nitrogen or Argon.

-

Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 mmol, 217 mg).

-

Add Anhydrous DCM (5.0 mL) via syringe. Ensure complete dissolution.

Step 2: Alkylation (The "Magic Methyl" Addition)

-

Cool the solution to 0°C using an ice bath. Note: While the reaction requires energy, starting cold prevents exotherms that could degrade the labile C-Br bond.

-

Safety Warning: MeOTf is a potent alkylating agent and inhalation hazard. Work strictly in a fume hood.

-

Add Methyl Triflate (1.2 mmol, 136 µL) dropwise via a microsyringe.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stirring: Stir vigorously for 12–24 hours.

-

Monitoring: Standard TLC is difficult for salts. Monitor by disappearance of the starting material (UV active, non-polar) or appearance of a baseline spot (polar salt).

-

Step 3: Isolation & Purification

-

The thiazolium salt may precipitate as a white or off-white solid during the reaction.

-

If solid forms: Filter under inert atmosphere (Schlenk filtration) or centrifuge.

-

If solution remains clear: Add Anhydrous Diethyl Ether (10–15 mL) dropwise with rapid stirring to induce precipitation.

-

Decant the supernatant. Wash the solid pellet 3x with anhydrous ether to remove excess MeOTf.

-

Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

Expected Data

-

Appearance: White to pale yellow hygroscopic solid.

-

1H NMR (DMSO-d6): Expect a significant downfield shift of the C5-Methyl group (approx.

2.5 -

Stability: Store at -20°C under Argon. Thiazolium salts with C2-halogens are prone to hydrolysis.

Alternative Protocol: SNAr Amination (Drug Development Context)

Note: If your goal is to attach an amine to the thiazole (e.g., creating a Dasatinib-like scaffold), do NOT use the protocol above. Use the method below.

Objective: Displacement of C2-Bromine by an amine (R-NH2).

| Parameter | Condition | Mechanism |

| Solvent | DMF, DMSO, or n-Butanol | Polar aprotic/protic to stabilize transition state |

| Base | DIPEA or K2CO3 (2.0 eq) | Neutralize HBr byproduct |

| Temperature | 80°C – 120°C | Thermal activation required for SNAr |

| Catalyst | None (usually) | The C4-CN activates the C2-Br sufficiently |

Procedure:

-

Dissolve Substrate (1.0 eq) and Amine (1.2 eq) in DMF.

-

Add DIPEA (2.0 eq).

-

Heat to 80°C for 4–6 hours.

-

Pour into water; extract product (usually precipitates).

Troubleshooting & Optimization

Reaction Stalled (No Salt Formation)

If MeOTf at RT is insufficient due to the extreme deactivation by the Nitrile group:

-

Switch Solvent: Use Nitromethane (CH3NO2) . It is polar but non-nucleophilic, stabilizing the transition state of the quaternization.

-

Increase Temperature: Heat to 40–50°C in a sealed pressure tube. Warning: Risk of C-Br hydrolysis increases.

-

Use Meerwein's Salt: Triethyloxonium tetrafluoroborate (Et3OBF4) in DCM is a powerful alternative if the ethyl group is acceptable [2].

Decomposition (Darkening/Tars)

-

Cause: Hydrolysis of the C-Br bond by adventitious water, followed by ring opening.

-

Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the solvent.

Safety & Hazards (Critical)

-

Methyl Triflate (MeOTf): Extreme health hazard. It is a powerful DNA alkylator.

-

Protocol: Use "Double Glove" technique. Quench all glassware and syringes with 10% NaOH or Ammonium Hydroxide solution immediately after use to destroy residual triflate.

-

-

Cyanide Moiety: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN.

-

Thiazoles: Many are skin sensitizers.

References

-

Baruah, P. K., et al. "N-Alkylation of electron-deficient heterocycles: Reactivity and selectivity." Journal of Materials Chemistry B, 2022.

-

Delfau, L., et al. "Synthesis of N-alkyl-substituted thiazolium precatalysts." Synlett, 2024, 35, 2097-2100.

-

Wang, X., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 2009, 11, 5460-5493.

-

Kashyap, S. J., et al. "Synthesis of 2,4,5-trisubstituted thiazoles."[1] Journal of Heterocyclic Chemistry, 2018.

Sources

Application Note: Precision Conversion of 2-Bromo-5-methylthiazole-4-carbonitrile to the Primary Amide

Executive Summary

This application note details the selective conversion of 2-Bromo-5-methylthiazole-4-carbonitrile (1) to 2-Bromo-5-methylthiazole-4-carboxamide (2). This transformation is a critical intermediate step in the synthesis of several tyrosine kinase inhibitors, including analogs of Dasatinib.

The primary challenge in this synthesis is Chemoselectivity: converting the nitrile group to a primary amide without hydrolyzing it further to the carboxylic acid, while simultaneously preventing the nucleophilic aromatic substitution (

This guide presents two validated protocols:

-

Method A (Standard): Acid-Mediated Hydration (Sulfuric Acid). High-yielding, robust, and scalable.

-

Method B (Alternative): Oxidative Hydrolysis (Radziszewski conditions). Mild pH, suitable for acid-sensitive analogs.

Strategic Analysis & Mechanism

Substrate Evaluation

The substrate contains three distinct reactive centers:

-

C4-Nitrile: The target for hydrolysis.[1] Requires activation (protonation or coordination) to accept water.[1]

-

C2-Bromine: A good leaving group on an electron-deficient thiazole ring. It is highly susceptible to displacement by strong nucleophiles (e.g.,

) at elevated temperatures. -

Thiazole Ring: Generally stable, but can undergo ring-opening under extreme basic conditions.

Reaction Pathway

To achieve high fidelity, we utilize Controlled Acid Hydration . In concentrated sulfuric acid (

Mechanism Visualization:

Figure 1: Mechanistic pathway for acid-catalyzed nitrile hydration.

Protocol A: Acid-Mediated Hydration (Recommended)

Rationale: This method offers the highest atom economy and avoids the use of strong nucleophiles (like hydroxide) that could displace the bromine atom.

Materials & Equipment

-

Substrate: 2-Bromo-5-methylthiazole-4-carbonitrile (Purity >98%).

-

Reagent: Sulfuric Acid (

), Concentrated (95-98%). -

Solvent: None (Neat reaction) or minimal DCM for transfer if solid is sticky.

-

Quench: Crushed Ice / Deionized Water.

-

Equipment: Round-bottom flask, magnetic stir bar, ice-water bath, temperature probe.

Step-by-Step Methodology

| Step | Operation | Critical Parameters |

| 1. Setup | Charge the reaction flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv). Place in an ice-water bath. | Temp: 0–5°C. |

| 2. Addition | Add conc. | Rate: Slow to prevent exotherm >10°C. |

| 3. Reaction | Remove ice bath. Allow to warm to Room Temperature (20–25°C). Stir vigorously. | Time: 2–4 hours. Monitor by TLC/HPLC. |

| 4. Quench | Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume). | Caution: Highly exothermic. Stir well. |

| 5. Isolation | The amide typically precipitates as a white/off-white solid. Filter the solid.[2] | If no ppt: Neutralize to pH 7 with |

| 6. Purification | Wash filter cake with cold water (3x) and hexanes (2x). Dry under vacuum. | Drying: <45°C to avoid sublimation. |

Experimental Workflow Diagram

Figure 2: Operational workflow for Sulfuric Acid Hydration.

Protocol B: Oxidative Hydrolysis (Radziszewski)

Rationale: Useful if the substrate contains acid-labile protecting groups or if the user wishes to avoid concentrated acids. This method uses alkaline peroxide but requires careful monitoring to prevent Br-displacement.

Materials

-

Reagents: 30% Hydrogen Peroxide (

), Potassium Carbonate ( -

Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

Procedure

-

Dissolution: Dissolve the nitrile (1.0 equiv) in DMSO (5 mL/mmol).

-

Base Addition: Add

(0.5 equiv). Cool to 0°C.[3] -

Oxidant Addition: Add 30%

(1.5–2.0 equiv) dropwise.-

Note: The reaction produces oxygen gas; ensure venting.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

-

Workup: Dilute with water. If the product precipitates, filter. If not, extract with Ethyl Acetate.

-

Warning: Prolonged exposure to alkaline conditions at RT may lead to trace hydrolysis of the C-Br bond (formation of 2-hydroxy species).

Analytical Validation

Successful conversion is confirmed by the following spectral shifts:

| Analytical Method | Nitrile (Starting Material) | Amide (Product) |

| IR Spectroscopy | Sharp peak at ~2230 | Doublet at 3100–3400 |

| 1H NMR (DMSO-d6) | No exchangeable protons | Two broad singlets (1H each) at |

| 13C NMR | Peak at ~114 ppm ( | Peak at ~162 ppm ( |

| HPLC | Higher Retention Time (Non-polar) | Lower Retention Time (More polar) |

Troubleshooting & Optimization

Common Issues and Solutions

| Problem | Probable Cause | Corrective Action |

| Over-hydrolysis (Acid formation) | Reaction time too long or Temp too high. | Quench immediately after nitrile disappearance. Keep Temp <25°C. |

| Loss of Bromine (S_NAr) | Nucleophilic attack during quench or basic workup. | Use Method A (Acidic). Avoid heating with bases. Ensure quench is neutral/acidic. |

| Sticky/Gummy Product | Impurities or occluded acid. | Recrystallize from Ethanol/Water or triturate with Diethyl Ether. |

| Incomplete Conversion | Poor solubility in | Ensure vigorous stirring. Do not add co-solvents (like water) initially; they stop the protonation. |

References

- Friedrich, K., & Wallenfels, K. (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Classic text on nitrile chemistry).

-

Beck, G., et al. "Synthesis of Isothiazole Carboxamides." Molbank, 2023, M1560.[4] Link (Describes analogous H2SO4 hydration of bromo-cyano-isothiazole).

-

Kabalka, G. W., et al. "Sodium perborate: a mild and convenient reagent for the hydrolysis of nitriles to amides." Tetrahedron Letters, 31(38), 5433-5436. Link

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631, 2009. Link

-

Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832, 2006. Link (Context for thiazole carboxamide intermediates).

Sources

reduction of the nitrile in 2-Bromo-5-methylthiazole-4-carbonitrile to an amine

Application Note: Chemoselective Reduction of 2-Bromo-5-methylthiazole-4-carbonitrile to (2-Bromo-5-methylthiazol-4-yl)methanamine

Executive Summary & Strategic Rationale

This guide details the protocol for reducing the nitrile group of 2-Bromo-5-methylthiazole-4-carbonitrile to its corresponding primary amine, (2-Bromo-5-methylthiazol-4-yl)methanamine .

This transformation presents a specific chemoselectivity challenge: preserving the C-2 bromine atom .

-

The Risk: Standard catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions often result in hydrodehalogenation (loss of the bromine), destroying the handle required for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

-

The Solution: This protocol focuses on hydride transfer reagents that activate the nitrile via Lewis acidity without interacting with the aryl halide.

Selected Methodologies:

-

Protocol A (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) Complex.[1] Offers the highest purity and yield for small-to-mid-scale synthesis.

-

Protocol B (Cost-Effective/Scale-Up): Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride (CoCl₂).[2] A robust, low-cost alternative suitable for larger batches where borane handling is prohibitive.

Chemical Reaction & Selectivity Logic

The following diagram illustrates the reaction pathway and the critical selectivity required to avoid Side Product B (Debrominated species).

Figure 1: Reaction pathway highlighting the chemoselective route (Blue/Green) versus the prohibited route (Red).

Protocol A: Borane-THF Reduction (High Purity)

This method is preferred for medicinal chemistry scales (100 mg – 10 g) due to clean reaction profiles and simple workup.

Materials & Reagents

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| 1.0 M BH₃·THF | 3.0 | Reducing Agent (Lewis Acid) |

| Anhydrous THF | Solvent | Reaction Medium (0.2 M conc.) |

| Methanol (MeOH) | Excess | Quenching Agent |

| 1.25 M HCl in MeOH | Excess | Complex Breaking |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solubilization: Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv) and anhydrous THF. Cool to 0 °C in an ice bath.

-

Addition: Add 1.0 M BH₃·THF solution (3.0 equiv) dropwise via syringe or addition funnel over 15 minutes. Caution: Gas evolution may occur.

-

Reaction:

-

Remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.

-

Heat to a gentle reflux (65 °C) for 2–4 hours.

-

Monitor: Check TLC (EtOAc/Hexane) or LCMS. The nitrile peak (approx. 2220 cm⁻¹ IR) should disappear.

-

-

Quench (Critical Step):

-

Cool the mixture back to 0 °C.

-

Slowly add Methanol (MeOH) dropwise. Warning: Vigorous hydrogen gas evolution will occur.[3] Continue until bubbling ceases.

-

-

Complex Breaking:

-

The amine often remains complexed to boron. Add 1.25 M HCl in MeOH (approx. 5 equiv) or concentrated HCl (dropwise).

-

Reflux the mixture for 1 hour to break the N-B bond.

-

-

Isolation:

-

Concentrate the solvent in vacuo to obtain the hydrochloride salt.

-

Basification: Redissolve in water, wash with Et₂O (removes non-basic impurities), then basify the aqueous layer to pH >10 with 2M NaOH.

-